Cas no 1438401-07-0 (Demethoxy Aliskiren Fumarate (2:1))

Demethoxy Aliskiren Fumarate (2:1) is a high-purity chemical compound primarily used in pharmaceutical research and development. It serves as a key intermediate in the synthesis of renin inhibitors, particularly in the production of aliskiren derivatives. The 2:1 stoichiometric ratio of fumarate ensures enhanced stability and solubility, making it suitable for formulation studies. Its well-defined crystalline structure and consistent purity (>98%) facilitate reliable performance in preclinical and analytical applications. The compound is synthesized under stringent quality control to meet regulatory standards, ensuring batch-to-batch reproducibility. Its utility in cardiovascular research underscores its importance in developing novel therapeutic agents targeting hypertension and related conditions.
Demethoxy Aliskiren Fumarate (2:1) structure
1438401-07-0 structure
Product name:Demethoxy Aliskiren Fumarate (2:1)
CAS No:1438401-07-0
MF:C33H55N3O9
MW:637.804510354996
CID:5576400

Demethoxy Aliskiren Fumarate (2:1) Chemical and Physical Properties

Names and Identifiers

    • Demethoxy Aliskiren Fumarate (2:1)
    • Inchi: 1S/C29H51N3O5.C4H4O4/c1-19(2)22(14-21-10-8-11-23(15-21)37-13-9-12-36-7)16-25(30)26(33)17-24(20(3)4)27(34)32-18-29(5,6)28(31)35;5-3(6)1-2-4(7)8/h8,10-11,15,19-20,22,24-26,33H,9,12-14,16-18,30H2,1-7H3,(H2,31,35)(H,32,34);1-2H,(H,5,6)(H,7,8)/b;2-1+/t22-,24-,25-,26-;/m0./s1
    • InChI Key: SAEZZXYERNPHCU-DZJTYDGLSA-N
    • SMILES: C(/C(=O)O)=C\C(=O)O.C(C1C=CC=C(OCCCOC)C=1)[C@H](C(C)C)C[C@H](N)[C@@H](O)C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)N

Demethoxy Aliskiren Fumarate (2:1) Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
D231545-0.5mg
Demethoxy Aliskiren Fumarate (2:1)
1438401-07-0
0.5mg
$ 260.00 2022-06-05
TRC
D231545-50mg
Demethoxy Aliskiren Fumarate (2:1)
1438401-07-0
50mg
$ 21000.00 2023-09-08
TRC
D231545-5mg
Demethoxy Aliskiren Fumarate (2:1)
1438401-07-0
5mg
$2463.00 2023-05-18
TRC
D231545-.5mg
Demethoxy Aliskiren Fumarate (2:1)
1438401-07-0
5mg
$316.00 2023-05-18

Additional information on Demethoxy Aliskiren Fumarate (2:1)

Comprehensive Overview of Demethoxy Aliskiren Fumarate (2:1) (CAS No. 1438401-07-0): Properties, Applications, and Research Insights

Demethoxy Aliskiren Fumarate (2:1) (CAS No. 1438401-07-0) is a chemically modified derivative of Aliskiren, a well-known renin inhibitor used in the management of hypertension. This compound, characterized by its fumarate salt formulation in a 2:1 stoichiometric ratio, has garnered significant attention in pharmaceutical research due to its potential therapeutic benefits and improved physicochemical properties. The removal of the methoxy group (demethoxy) enhances its metabolic stability, making it a subject of interest for drug development and formulation studies.

In recent years, the demand for hypertension treatments has surged, driven by increasing global health awareness and the prevalence of cardiovascular diseases. Demethoxy Aliskiren Fumarate (2:1) aligns with this trend, as researchers explore its efficacy in blood pressure regulation and its potential to reduce side effects compared to traditional renin inhibitors. The compound's enhanced bioavailability and solubility profile are frequently cited in scientific literature, addressing common challenges in drug delivery systems.

The synthesis and characterization of Demethoxy Aliskiren Fumarate (2:1) involve advanced analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure the compound's purity and compliance with pharmaceutical standards, a critical factor for regulatory approvals. Additionally, its crystalline structure has been extensively studied to optimize manufacturing processes, reflecting the growing emphasis on green chemistry and sustainable production in the pharmaceutical industry.

From a commercial perspective, Demethoxy Aliskiren Fumarate (2:1) is often discussed in the context of patent landscapes and generic drug development. With the expiration of key patents for Aliskiren, derivative compounds like this one present opportunities for innovative formulations and cost-effective therapies. Market analysts highlight its potential in emerging economies, where affordable hypertension treatments are in high demand.

Ongoing research also explores the compound's role in combination therapies, particularly with angiotensin receptor blockers (ARBs) or diuretics. Such studies aim to address drug resistance and improve patient outcomes, aligning with the broader shift toward personalized medicine. Furthermore, its mechanism of action is a frequent topic in pharmacology forums, with researchers investigating its interaction with renin-angiotensin system (RAS) components.

In conclusion, Demethoxy Aliskiren Fumarate (2:1) (CAS No. 1438401-07-0) represents a promising candidate in the evolution of antihypertensive drugs. Its unique chemical properties, coupled with its potential clinical applications, make it a focal point for both academic and industrial research. As the pharmaceutical landscape continues to evolve, this compound is poised to play a pivotal role in addressing unmet medical needs in cardiovascular health.

Recommend Articles

Recommended suppliers
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.